![molecular formula C9H6ClN3 B12957115 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This method is favored for its efficiency and the ability to produce a wide range of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods: Industrial production of this compound often employs metal-free direct synthesis methods to minimize environmental impact. These methods include the condensation of 2-aminopyridine with aldehydes under solvent-free and catalyst-free conditions . This approach not only reduces the use of hazardous chemicals but also simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridine derivatives with various functional groups.
Reduction: Reduced imidazo[1,2-a]pyridine compounds.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the chloro and nitrile groups, resulting in different reactivity and biological activity.
5-Methylimidazo[1,2-a]pyridine: Similar structure but without the chloro group, leading to variations in chemical behavior.
3-Pyridinecarbonitrile: Contains a nitrile group but lacks the imidazo[1,2-a]pyridine scaffold, resulting in different applications.
Uniqueness: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both chloro and nitrile groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its diverse biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-6-7(5-11)13-8(10)3-2-4-9(13)12-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJVQLLFSKTMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.